molecular formula C28H25NO3 B11274218 (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

Cat. No.: B11274218
M. Wt: 423.5 g/mol
InChI Key: OIJMZJATMFPWBN-CXUHLZMHSA-N
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Description

    Reactants: 4-oxo-4H-chromen-2-one, tert-butylbenzene

    Conditions: Friedel-Crafts alkylation, aluminum chloride catalyst

    Product: 2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl intermediate

  • Step 3: Formation of Phenylprop-2-enamide Moiety

      Reactants: 2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl intermediate, cinnamoyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

      Product: (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromenone intermediate is then subjected to further functionalization to introduce the tert-butylphenyl and phenylprop-2-enamide groups.

    • Step 1: Synthesis of Chromenone Core

        Reactants: Salicylaldehyde, acetophenone

        Conditions: Acidic catalyst (e.g., sulfuric acid), reflux

        Product: 4-oxo-4H-chromen-2-one

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The chromenone core can undergo oxidation reactions, leading to the formation of quinone derivatives.

      Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

      Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

    Major Products

      Oxidation: Quinone derivatives

      Reduction: Hydroxy derivatives

      Substitution: Halogenated or nitrated derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

    Biology

    Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine

    In medicine, derivatives of this compound are being investigated for their therapeutic potential. The chromenone core is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs for treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

    Industry

    Industrially, this compound can be used in the development of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.

    Mechanism of Action

    The mechanism of action of (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The phenylprop-2-enamide moiety can enhance the compound’s binding affinity and specificity for its targets.

    Comparison with Similar Compounds

    Similar Compounds

    • (2E)-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
    • (2E)-N-[2-(4-ethylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide
    • (2E)-N-[2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide

    Uniqueness

    Compared to these similar compounds, (2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-phenylprop-2-enamide is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, affecting its reactivity and interactions with biological targets. The tert-butyl group can also enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

    Properties

    Molecular Formula

    C28H25NO3

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    (E)-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylprop-2-enamide

    InChI

    InChI=1S/C28H25NO3/c1-28(2,3)21-12-10-20(11-13-21)26-18-24(30)23-17-22(14-15-25(23)32-26)29-27(31)16-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,29,31)/b16-9+

    InChI Key

    OIJMZJATMFPWBN-CXUHLZMHSA-N

    Isomeric SMILES

    CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4

    Origin of Product

    United States

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